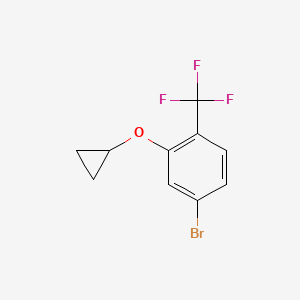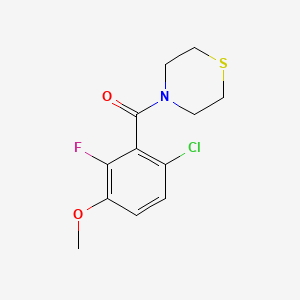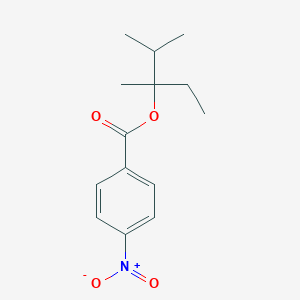
2,3-Dimethylpentan-3-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpentan-3-yl 4-nitrobenzoate is an organic compound with the molecular formula C₁₄H₁₉NO₄ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,3-dimethylpentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,3-dimethylpentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Nucleophilic Addition: The ester group can react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Addition: Grignard reagents (e.g., methylmagnesium bromide).
Major Products Formed
Reduction: 2,3-Dimethylpentan-3-yl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol.
Nucleophilic Addition: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol. The released 4-nitrobenzoic acid can then participate in various biochemical pathways, exerting its effects through interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpentan-3-yl 3,5-dinitrobenzoate: Similar structure but with additional nitro groups, leading to different chemical properties and reactivity.
2,2-Dimethylpentan-3-yl dithiocarbonates: Different functional groups, resulting in distinct applications and mechanisms of action.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential use in drug development highlight its significance in scientific research .
Eigenschaften
CAS-Nummer |
55705-67-4 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
2,3-dimethylpentan-3-yl 4-nitrobenzoate |
InChI |
InChI=1S/C14H19NO4/c1-5-14(4,10(2)3)19-13(16)11-6-8-12(9-7-11)15(17)18/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
XXABLVUBIHSPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


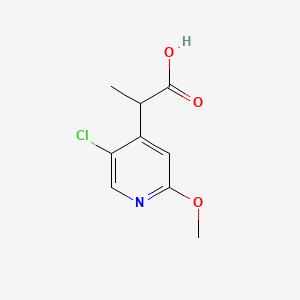
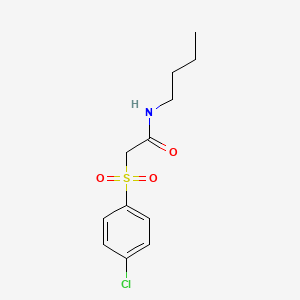
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14020770.png)
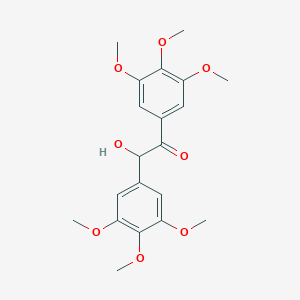
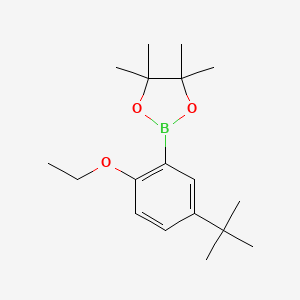
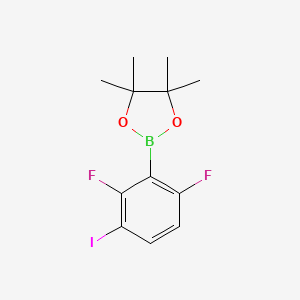
![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)

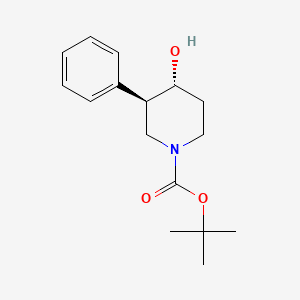

![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)
